molecular formula C22H15NO3 B2953146 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide CAS No. 313368-17-1

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Cat. No.: B2953146
CAS No.: 313368-17-1
M. Wt: 341.366
InChI Key: VRCCZPIMEFAQKZ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are commonly found in various plants and microorganisms. This compound is characterized by the presence of an anthracene ring system with two carbonyl groups at positions 9 and 10, and a benzamide group attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide typically involves the amidation of 1-aminoanthraquinone with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a chemical compound with potential applications in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions .

Core Information

  • Synthesis: this compound can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
  • Characteristics: The compound possesses an N,O-bidentate directing group . Spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS are used to characterize it .
  • Molecular Weight: The molecular weight is 427.5 g/mol .

Scientific Research Applications

The primary application of this compound lies in its potential as a directing group in metal-catalyzed C-H bond functionalization reactions .

  • C-H Bond Functionalization: The compound's N,O-bidentate directing group makes it suitable for metal-catalyzed C-H bond functionalization reactions . The presence of 1-aminoanthraquinone amides with N and O separated by three carbons may promote C-H bond functionalization after C-H bond cleavage at the γ–position, through a bis-chelate intermediate .
  • Bis-Chelate Formation: The compound may form a bis-chelate intermediate, which facilitates the functionalization of C-H bonds .

Synthesis Methods

This compound can be synthesized through different methods:

  • From 2-methylbenzoyl chloride: Reacting o-toluoyl chloride (2-methylbenzoyl chloride) with 1-aminoanthraquinone under standard amide formation reaction conditions yields the target benzamide with a 94% yield .
  • From 2-methylbenzoic acid: Coupling 2-methylbenzoic acid with 1-aminoanthraquinone using DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-N,N-dimethylaminopyridine) gives the title compound, albeit with a lower yield of 24% .

Table: Spectroscopic Characterization Methods

MethodPurpose
1H-NMRUsed for characterizing the synthesized compound .
13C-NMRUsed for characterizing the synthesized compound .
IRUsed for characterizing the synthesized compound .
GC-MSUsed for characterizing the synthesized compound .

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves its interaction with cellular targets. The compound’s anthraquinone core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound for research in antimicrobial and anticancer therapies.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, characterization, and biological properties, supported by relevant data tables and research findings.

Synthesis and Characterization

The compound is synthesized through a reaction between 2-methylbenzoyl chloride (or 2-methylbenzoic acid) and 1-aminoanthraquinone. The synthesis process has been thoroughly characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}H and 13C^{13}C
  • Infrared Spectroscopy (IR)
  • Gas Chromatography-Mass Spectrometry (GC-MS)

These methods confirm the successful formation of the desired compound and elucidate its structural properties .

Target of Action

The biological activity of this compound has been investigated in various studies. It has shown promising results in:

  • Antibacterial Activity : Effective against Mycobacterium luteum.
  • Antifungal Activity : Inhibits the growth of Aspergillus niger and Candida tenuis .

The mechanism through which this compound exerts its effects likely involves interaction with microbial cellular components, leading to growth inhibition or cell death.

Table 1: Biological Activity Summary

Activity Type Target Organism Effect
AntibacterialMycobacterium luteumGrowth inhibition
AntifungalAspergillus nigerGrowth inhibition
AntifungalCandida tenuisGrowth inhibition

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A study demonstrated that this compound exhibited significant antibacterial properties against Mycobacterium luteum. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications .
  • Mechanistic Insights :
    • Research indicated that the compound's bidentate directing group may facilitate metal-catalyzed reactions that enhance its biological efficacy. This property is particularly relevant in the context of drug design where metal ions play a crucial role in biological activity .
  • Comparative Analysis :
    • Comparative studies with similar compounds have shown that modifications in the anthracene structure can lead to variations in biological activity. The presence of the dioxo moiety is critical for enhancing the interaction with target sites in microbial cells .

Q & A

Basic Research Questions

Q. How can synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves oxidizing anthracene to 9,10-anthraquinone, followed by functionalization via amidation. Key steps include:

  • Reagent Selection : Use thionyl chloride for acyl chloride formation from 2-methylbenzoic acid to ensure efficient coupling .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel, ethyl acetate/hexane) resolves impurities, as shown in analogous anthraquinone derivatives .
  • Yield Optimization : Reaction time and temperature (e.g., 24–48 hours at 60–80°C) influence intermediate stability. Monitor via TLC or HPLC for completion .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). Coupling constants confirm spatial arrangement .
  • IR : Detect carbonyl stretches (C=O at ~1670 cm⁻¹ for anthraquinone, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves planar anthracene core and hydrogen bonding (e.g., O–H⋯O interactions in analogs) .

Q. How can preliminary biological activity (e.g., antioxidant or antiplatelet effects) be screened?

  • Methodological Answer :

  • In Vitro Assays :
  • Lipid Peroxidation (LP) : Measure malondialdehyde (MDA) levels in rat liver homogenates to assess radical scavenging .
  • Oxidative Protein Modification (OMP) : Quantify carbonyl content via DNPH assay .
  • Antiaggregation : Use ADP-induced platelet aggregation assays (IC50 determination) .

Q. What are the solubility challenges, and how can they be addressed in experimental design?

  • Methodological Answer :

  • Solubility Profile : Low aqueous solubility (e.g., ~5.3×10⁻⁴ g/L in water) necessitates polar aprotic solvents (DMF, DMSO) .
  • Derivatization : Introduce hydrophilic groups (e.g., ethylene glycol chains) to enhance solubility without compromising activity, as demonstrated in battery electrolyte studies .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. fluoro groups) on the benzamide moiety influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., 2-fluoro or 4-methoxy derivatives) via analogous routes .
  • Bioactivity Correlation : Position 1 substituents (e.g., methyl) enhance antioxidant activity compared to position 2 isomers, likely due to steric effects on radical quenching .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electron-withdrawing groups (e.g., –F) improving redox stability .

Q. What mechanistic pathways explain its potential DNA intercalation or enzyme inhibition?

  • Methodological Answer :

  • DNA Binding Studies :
  • UV-Vis Titration : Monitor hypochromicity/shifts in λmax upon DNA addition .
  • Molecular Dynamics (MD) : Simulate anthraquinone stacking with base pairs (e.g., MM-GBSA binding energy calculations) .
  • Enzyme Assays : Test inhibition of topoisomerase II or kinases via fluorescence polarization .

Q. How can computational tools predict pharmacokinetic properties or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP (~2.65), bioavailability (30–50%), and CYP450 interactions .
  • Toxicity Profiling : Apply ProTox-II for hepatotoxicity alerts (e.g., anthraquinone-related oxidative stress) .

Q. What strategies improve stability in material science applications (e.g., redox flow batteries)?

  • Methodological Answer :

  • Ionic Functionalization : Attach tetraalkylammonium groups to anthraquinone core, enhancing solubility (>0.4 M in acetonitrile) and cycling stability (99.74% capacity retention) .
  • Electrolyte Optimization : Pair with FcNTFSI catholytes; monitor degradation via cyclic voltammetry (CV) over 100 cycles .

Q. How can HPLC-MS methods be validated for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column Selection : C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve anthraquinone derivatives .
  • Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery (>90%) per ICH guidelines .

Q. What are the degradation pathways under accelerated stability conditions (e.g., heat, light)?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH or UV light (ICH Q1B); monitor via HPLC for quinone reduction or amide hydrolysis .
  • Degradant Identification : LC-HRMS identifies products (e.g., anthraquinone → dihydroxyanthracene) .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c1-13-7-2-3-8-14(13)22(26)23-18-12-6-11-17-19(18)21(25)16-10-5-4-9-15(16)20(17)24/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCCZPIMEFAQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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